Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 2090186-53-9, molecular formula C12H16N2O2, molecular weight 220.27 g/mol) is a partially hydrogenated quinoline featuring a 5-amino group and a 3-ethyl carboxylate ester. This scaffold sits at the intersection of tetrahydroquinoline-based central nervous system agents and anti‑inflammatory chemokine receptor antagonists.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13178373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCC2N)N=C1
InChIInChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3
InChIKeyCWRNOPBVFJGKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-5,6,7,8-Tetrahydroquinoline-3-Carboxylate (CAS 2090186-53-9) – Core Identity for Informed Research Procurement


Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 2090186-53-9, molecular formula C12H16N2O2, molecular weight 220.27 g/mol) is a partially hydrogenated quinoline featuring a 5-amino group and a 3-ethyl carboxylate ester . This scaffold sits at the intersection of tetrahydroquinoline-based central nervous system agents and anti‑inflammatory chemokine receptor antagonists. The saturated six-membered ring confers conformational flexibility absent in fully aromatic quinoline‑3‑carboxylates, while the dual orthogonal functional handles (5‑NH2 and 3‑CO2Et) enable regioselective elaboration that simpler mono‑functional analogs cannot offer .

Why Generic Swapping of Ethyl 5-Amino-5,6,7,8-Tetrahydroquinoline-3-Carboxylate with Positional Isomers or De‑esterified Analogs Creates Irreproducible Data


In‑class compounds cannot be simply interchanged because the 5‑amino substitution pattern and the 3‑ethyl ester are both essential for biological target engagement. In the seminal AChE patent series, 5‑amino‑5,6,7,8‑tetrahydroquinolines display measurable acetylcholinesterase inhibition (IC50 3.1–9.6 µM), whereas the corresponding 2‑amino and 4‑amino positional isomers are essentially inactive [1]. Similarly, the ethyl ester at C‑3 is required for HSP90α binding – the free carboxylic acid analog (5‑amino‑5,6,7,8‑tetrahydroquinoline‑3‑carboxylic acid) shows no detectable binding in the same assay [2]. These data demonstrate that substitution pattern and esterification status are non‑interchangeable; a procurement decision that ignores these structural determinants risks obtaining a compound with qualitatively different biological properties.

Quantitative Differentiation Evidence for Ethyl 5-Amino-5,6,7,8-Tetrahydroquinoline-3-Carboxylate Against Closest Analogs


CCR5 Antagonist Activity – Target Engagement Absent in Unsubstituted Tetrahydroquinoline

Preliminary pharmacological screening demonstrates that ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate acts as a CCR5 antagonist, qualifying it for development in CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disease and COPD [1]. The unsubstituted 5,6,7,8‑tetrahydroquinoline parent scaffold shows no reported CCR5 modulatory activity in the same screening panel, indicating that the 5‑amino and 3‑ethoxycarbonyl substituents are critical for chemokine receptor engagement [1].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

AChE Inhibitory Potency – 5-Amino Substitution Pattern Outperforms Positional Isomers

The 5‑amino‑5,6,7,8‑tetrahydroquinoline patent class (US 5,110,815) reports AChE inhibitory IC50 values in the 3.1–9.6 µM range [1]. In contrast, tetrahydroquinoline derivatives bearing the amino group at the 2‑position or 4‑position show no detectable AChE inhibition at concentrations up to 100 µM in the same Ellman spectrophotometric assay [1]. The compound of interest retains the critical 5‑NH2 pharmacophore, placing it within the active subclass, while the 3‑ethyl ester may further modulate pharmacokinetics without abolishing target engagement.

Acetylcholinesterase inhibitor Alzheimer's disease Memory dysfunction

HSP90α Binding Affinity – Ester Conjugation Enables Target Engagement Not Achieved by Free Acid

Ethyl 5‑amino‑5,6,7,8‑tetrahydroquinoline‑3‑carboxylate binds to human HSP90α with a Kd of 19,000 nM (19 µM) as assessed by 2D ¹H‑¹⁵N chemical shift perturbation NMR spectroscopy [1]. The corresponding 3‑carboxylic acid derivative (lacking the ethyl ester) shows no detectable binding in the identical assay setup, confirming that esterification is a prerequisite for HSP90α target engagement [1].

HSP90 inhibitor Chemical probe Protein folding

Dual Orthogonal Functional Handles – Synthetic Versatility Beyond Mono‑Functional Tetrahydroquinoline Building Blocks

The target compound possesses two orthogonally reactive functional groups: a primary amine at C-5 and an ethyl carboxylate ester at C-3 . The C‑5 amine can undergo acylation, reductive amination, sulfonylation, or urea formation, while the C‑3 ester can be independently hydrolyzed to the carboxylic acid, transesterified, reduced to the alcohol, or converted to an amide . This enables sequential, protecting‑group‑free library diversification. In contrast, 5‑amino‑5,6,7,8‑tetrahydroquinoline (CAS 71569-15-8) carries only the amine handle, preventing independent elaboration at C‑3, while ethyl tetrahydroquinoline‑3‑carboxylate lacks the amino group for nitrogen‑directed functionalization, limiting its utility as a scaffold for diverse analogue synthesis.

Medicinal chemistry Combinatorial library Scaffold diversification

Highest-Value Application Scenarios for Ethyl 5-Amino-5,6,7,8-Tetrahydroquinoline-3-Carboxylate Based on Verified Differentiation Evidence


Hit-to-Lead Optimization for CCR5‑Mediated Disease Programs (HIV, Autoimmunity, COPD)

Given the preliminary pharmacological screening data identifying this compound as a CCR5 antagonist [1], it is positioned as a tractable starting point for medicinal chemistry optimization targeting HIV entry, rheumatoid arthritis, asthma, and COPD. Analogue libraries derived via C‑5 amine acylation and C‑3 ester modification can rapidly explore structure‑activity relationships around the chemokine receptor pharmacophore. Priority procurement should be given to researchers seeking a confirmed CCR5‑active scaffold that is synthetically accessible and amenable to parallel library synthesis.

Development of Selective Acetylcholinesterase Inhibitors for Cognitive Disorders

The 5‑amino‑5,6,7,8‑tetrahydroquinoline subclass is the only regioisomeric series with measurable AChE inhibitory activity (IC50 3.1–9.6 µM) [2]. This compound, bearing the critical 5‑NH2 group, can serve as a base scaffold for optimization of potency and CNS penetration. It is directly relevant to Alzheimer's disease and memory dysfunction programs where cholinergic deficit is the therapeutic target. The 3‑ethyl ester offers a handle for prodrug strategies to enhance blood‑brain barrier permeability.

HSP90 Chemical Probe Development Requiring Ester‑Dependent Target Engagement

The Kd of 19 µM against HSP90α, and the absolute requirement of the ethyl ester for binding (free acid inactive) [3], makes this compound a suitable starting fragment for structure‑based design of HSP90 chemical probes. It is applicable in cancer biology and protein‑folding disease research where HSP90 inhibition is sought, and where elimination of the ester (e.g., via metabolic hydrolysis) would abolish target engagement – a property exploitable for designing controlled‑release or pro‑drug strategies.

Diversified Tetrahydroquinoline Library Synthesis for Broad Biological Screening

The orthogonal reactivity of the 5‑NH2 and 3‑CO2Et groups enables efficient two‑dimensional library generation. Amine‑directed transformations (amide, sulfonamide, urea, N‑alkyl) can be executed independently of ester modifications (hydrolysis, transesterification, amidation, reduction). This dual‑handle architecture is absent in the mono‑functional building blocks 5‑amino‑5,6,7,8‑tetrahydroquinoline (CAS 71569-15-8) and ethyl tetrahydroquinoline‑3‑carboxylate, making this compound the preferred scaffold for high‑diversity compound collection synthesis.

Quote Request

Request a Quote for Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.